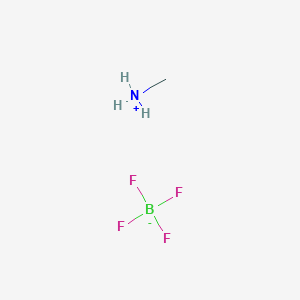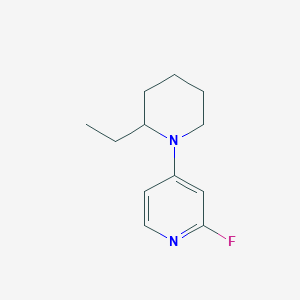
4-Amino-6-(2-Ethoxyphenyl)pyrimidin
Übersicht
Beschreibung
6-(2-Ethoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Ethoxyphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Pyrimidinderivate, einschließlich 4-Amino-6-(2-Ethoxyphenyl)pyrimidin, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Diese Verbindungen können die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickstoffoxidsynthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und bestimmter Interleukine hemmen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Antitumoraktivität
Jüngste Studien haben Pyrimidin-Schiff-Basen, einschließlich Derivaten von this compound, auf ihre antibakterielle Aktivität gegen Enterococcus faecalis und ihre antineoplastische Aktivität gegen Magenadenokarzinom synthetisiert und charakterisiert . Das Vorhandensein einer -C=N- Bindung in Position 5 des Pyrimidin-Kerns erhöht seine Aktivität, was darauf hindeutet, dass diese Verbindungen als Antitumormittel weiterentwickelt werden könnten.
Antivirale Forschung
Neuartige Pyrimidinderivate haben vielversprechende Ergebnisse in antiviralen Studien gezeigt. So zeigten bestimmte Benzamid-Derivate von Pyrimidin eine 4- bis 7-fach höhere antivirale Aktivität als das strukturell ähnliche kommerzielle Medikament Pemetrexed gegen das Newcastle-Disease-Virus . Dies zeigt das Potenzial von this compound bei der Entwicklung neuer antiviraler Medikamente.
Synthese und Arzneimittelentwicklung
Die Struktur der Verbindung wurde bei der Synthese verschiedener Pyrimidinderivate genutzt. Diese Synthesen tragen zum Verständnis der Struktur-Wirkungs-Beziehungen (SAR) bei, die für die Arzneimittelentwicklung entscheidend sind. Die SARs liefern Erkenntnisse über die Synthese neuer Pyrimidin-Analoga mit verbesserten Aktivitäten und minimaler Toxizität .
Biologische Aktivitäts-Assays
Pyrimidin-Schiff-Basen, verwandt mit this compound, wurden biologischen Aktivitäts-Assays unterzogen. Diese Studien umfassen rechnerische Untersuchungen wie ADME-Vorhersageanalysen und Moleküldocking, um die biologischen Eigenschaften anhand ihrer zytotoxischen Merkmale zu bewerten . Solche Assays sind unerlässlich, um die Sicherheit und Wirksamkeit potenzieller Medikamentenkandidaten vorherzusagen.
Pharmakophor-Entwicklung
Als potentes Pharmakophor sind Pyrimidin und seine Derivate, einschließlich this compound, bei der Entwicklung neuer Medikamente von entscheidender Bedeutung. Ihre weit verbreitete Präsenz in der Natur und in synthetischen Verbindungen, einschließlich Medikamenten, unterstreicht ihre Bedeutung in der pharmazeutischen Chemie .
Wirkmechanismus
Target of Action
The primary target of 6-(2-Ethoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
6-(2-Ethoxyphenyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the normal function of the enzyme, leading to changes in the metabolic processes it controls.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by 6-(2-Ethoxyphenyl)pyrimidin-4-amine affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the disruption of cell membrane integrity in microorganisms, contributing to its antimicrobial activity.
Result of Action
The result of 6-(2-Ethoxyphenyl)pyrimidin-4-amine’s action is the inhibition of the acetyl-CoA carboxylase enzyme, leading to disruption of fatty acid biosynthesis . This disruption can lead to cell death in microorganisms, demonstrating the compound’s antimicrobial activity.
Biochemische Analyse
Biochemical Properties
6-(2-Ethoxyphenyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrimidine derivatives, including 6-(2-Ethoxyphenyl)pyrimidin-4-amine, have been shown to interact with enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase . These interactions can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation .
Cellular Effects
6-(2-Ethoxyphenyl)pyrimidin-4-amine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, pyrimidine derivatives, including 6-(2-Ethoxyphenyl)pyrimidin-4-amine, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6-(2-Ethoxyphenyl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways . For instance, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can inhibit thymidylate synthase, leading to a decrease in thymidine triphosphate (TTP) levels and subsequent inhibition of DNA synthesis . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Ethoxyphenyl)pyrimidin-4-amine can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 6-(2-Ethoxyphenyl)pyrimidin-4-amine has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-(2-Ethoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At high doses, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits therapeutic effects at doses below a certain threshold and toxic effects at doses above this threshold .
Metabolic Pathways
6-(2-Ethoxyphenyl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can influence the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of 6-(2-Ethoxyphenyl)pyrimidin-4-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as nucleoside transporters, and can bind to proteins that facilitate its distribution within cells . The localization and accumulation of 6-(2-Ethoxyphenyl)pyrimidin-4-amine within specific tissues and cellular compartments can influence its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of 6-(2-Ethoxyphenyl)pyrimidin-4-amine is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and nucleic acid synthesis . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and apoptosis .
Eigenschaften
IUPAC Name |
6-(2-ethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDHZTIXXKBXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



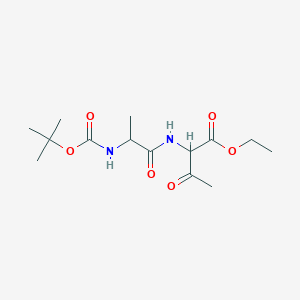

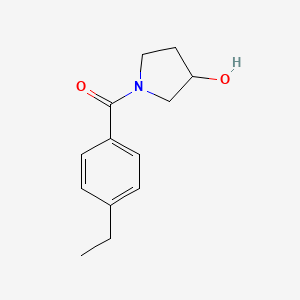
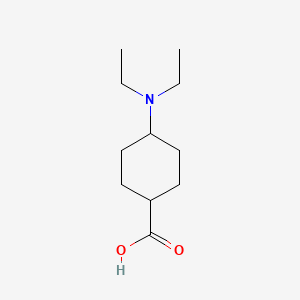


![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)

